butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine
Overview
Description
Butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine, commonly referred to as BMDMA, is a synthetic compound with a wide range of applications in the scientific research field. It is an aromatic amine, which is a type of organic compound made up of nitrogen and carbon atoms. BMDMA is used in various laboratory experiments, including biochemical and physiological research.
Scientific Research Applications
Polymer Solar Cells and Organic Electronics
One study demonstrates the use of an amine-based, alcohol-soluble fullerene derivative, showcasing its application as an acceptor and cathode interfacial material in polymer solar cells. This compound, due to its favorable electron mobility, has been applied successfully in the fabrication process of polymer solar cells, indicating its potential for enhancing the efficiency of organic solar cells through improved charge transport and device architecture optimization (Menglan Lv et al., 2014).
Synthetic Organic Chemistry
Research in synthetic organic chemistry has explored the regioselective metallation of pyrroles, providing insights into the interaction between different substituents and their impact on the chemical reactivity and selectivity of pyrrole derivatives. This work contributes to the broader understanding of how such compounds can be manipulated in synthetic routes for the development of complex organic molecules (F. Faigl et al., 1997).
Materials Science
In materials science, the compound has found applications in the development of novel materials with specific electronic properties. For example, studies have focused on the covalent binding and interaction of related compounds with various substrates, potentially leading to new materials for electronic applications or as intermediates in the synthesis of complex molecules (A. DeCaprio et al., 1982).
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methyl]butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-5-6-11-19-13-16-12-14(2)20(15(16)3)17-7-9-18(21-4)10-8-17/h7-10,12,19H,5-6,11,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKXZUWCYDRNDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(N(C(=C1)C)C2=CC=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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